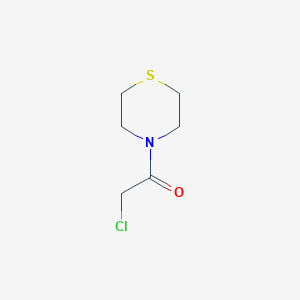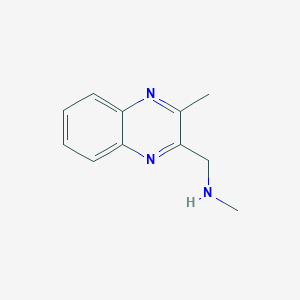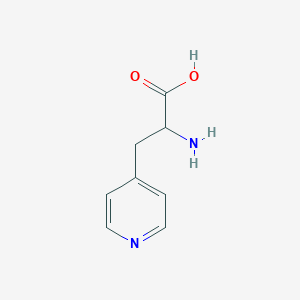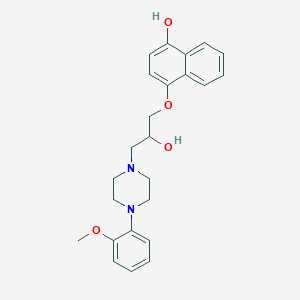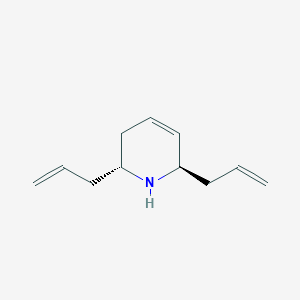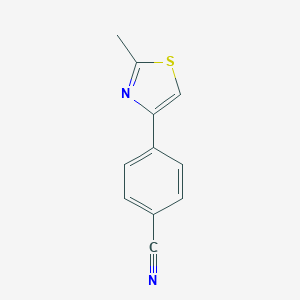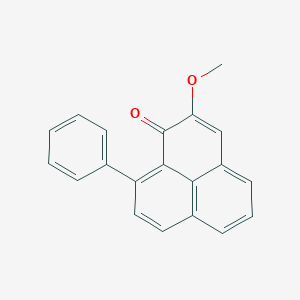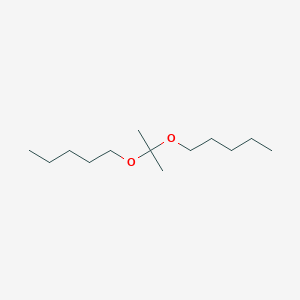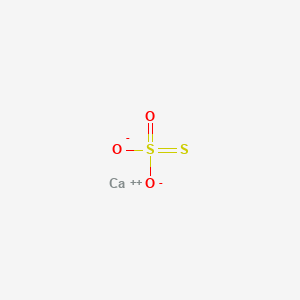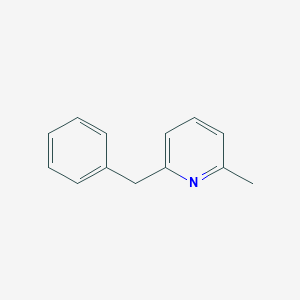
6-Benzyl-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyl-2-methylpyridine is a heterocyclic compound that belongs to the pyridine family. It is a colorless liquid with a strong odor and is used in various scientific research applications. This compound has gained significant interest in recent years due to its potential uses in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
6-Benzyl-2-methylpyridine has been extensively studied for its potential uses in the field of medicinal chemistry. It has been found to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. It has also been reported to possess antimicrobial and antitumor properties. Due to its potential therapeutic uses, 6-Benzyl-2-methylpyridine has been the subject of numerous scientific research studies.
Mecanismo De Acción
The mechanism of action of 6-Benzyl-2-methylpyridine is not fully understood. However, it has been proposed that it exerts its pharmacological effects by interacting with various receptors in the body. It has been reported to act as a potent inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in inflammation and pain, and inhibition of COX-2 enzyme has been found to be an effective strategy for the treatment of inflammatory conditions.
Biochemical and Physiological Effects:
6-Benzyl-2-methylpyridine has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to contribute to oxidative stress and cellular damage. In addition, 6-Benzyl-2-methylpyridine has been reported to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Benzyl-2-methylpyridine in lab experiments is its potent pharmacological activity. It has been found to exhibit various therapeutic effects, which makes it an attractive compound for drug development. Another advantage is its easy synthesis method, which allows for large-scale production of the compound. However, one of the limitations of using 6-Benzyl-2-methylpyridine in lab experiments is its strong odor, which can be unpleasant and difficult to handle. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 6-Benzyl-2-methylpyridine. One area of research is the development of novel drugs based on its pharmacological activity. Another area of research is the investigation of its potential uses in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In addition, further studies are needed to fully understand its mechanism of action and potential side effects, which will help in the development of safer and more effective drugs based on this compound.
Conclusion:
In conclusion, 6-Benzyl-2-methylpyridine is a heterocyclic compound with potential uses in the field of medicinal chemistry. Its easy synthesis method and potent pharmacological activity make it an attractive compound for drug development. It has been found to exhibit various biochemical and physiological effects, which makes it a promising compound for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 6-Benzyl-2-methylpyridine involves the reaction of 2-methylpyridine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and yields 6-Benzyl-2-methylpyridine as a colorless liquid. This method has been reported in various scientific research articles and has been found to be a reliable and efficient method for the synthesis of 6-Benzyl-2-methylpyridine.
Propiedades
Número CAS |
10131-46-1 |
|---|---|
Nombre del producto |
6-Benzyl-2-methylpyridine |
Fórmula molecular |
C13H13N |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
2-benzyl-6-methylpyridine |
InChI |
InChI=1S/C13H13N/c1-11-6-5-9-13(14-11)10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
Clave InChI |
BONXKYMGTPBECR-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)CC2=CC=CC=C2 |
SMILES canónico |
CC1=NC(=CC=C1)CC2=CC=CC=C2 |
Otros números CAS |
10131-46-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



